molecular formula C12H14FNO3 B2890902 N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide CAS No. 2320419-62-1

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide

Cat. No.: B2890902
CAS No.: 2320419-62-1
M. Wt: 239.246
InChI Key: WCVKJMXPUPZIRO-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C12H14FNO3 and a molecular weight of 239.246 g/mol. This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to an oxolane ring through a carboxamide linkage.

Preparation Methods

The synthesis of N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide typically involves several steps, including the formation of the oxolane ring and the introduction of the fluoro and methoxy groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorinating agents and methoxylating agents under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4-Fluoro-3-methoxyphenyl)oxolane-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-Fluorophenyl)oxolane-3-carboxamide: Lacks the methoxy group, which may affect its binding affinity and activity.

    N-(3-Methoxyphenyl)oxolane-3-carboxamide: Lacks the fluoro group, which may influence its chemical reactivity and stability.

    N-(4-Fluoro-3-methoxyphenyl)oxane-3-carboxamide: Contains an oxane ring instead of an oxolane ring, which may alter its physical and chemical properties.

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-11-6-9(2-3-10(11)13)14-12(15)8-4-5-17-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVKJMXPUPZIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCOC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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